molecular formula C13H13ClN2O3 B2675787 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid CAS No. 1219581-96-0

3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid

Cat. No. B2675787
CAS RN: 1219581-96-0
M. Wt: 280.71
InChI Key: GBZYGGLDZBVAOW-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-(4-Chlorophenyl)propanoic acid . This compound is a monocarboxylic acid that consists of a propanoic acid where one of the hydrogens at position 3 is replaced by a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular formula for 3-(4-Chlorophenyl)propanoic acid is C9H9ClO2 . The InChI Key is BBSLOKZINKEUCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The melting point of 3-(4-Chlorophenyl)propanoic acid is 127-131 °C (lit.) . The boiling point is approximately 263.86°C . The density is approximately 1.1989 (rough estimate) . The compound is a white to off-white solid .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester showcases the compound's complex structure, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination. This process underscores the compound's intricate molecular framework and its potential for further chemical modifications (Kumarasinghe, Hruby, & Nichol, 2009).

Anticancer and Antimicrobial Properties

A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, which include derivatives of the specified compound, demonstrated significant anticancer and antimicrobial properties. These findings suggest potential therapeutic applications and provide a foundation for future drug development (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Experimental and computational studies have identified derivatives of the compound as effective inhibitors of mild steel corrosion in hydrochloric acid. This application is crucial for industries dealing with corrosion management, offering a cost-effective solution to prolong the lifespan of metal structures and components (Olasunkanmi & Ebenso, 2019).

Molecular Structure and Spectroscopic Analysis

Research on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of derivatives of this compound has provided comprehensive insights into its molecular characteristics. This research aids in understanding the compound's interactions at the molecular level, paving the way for its application in the development of new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Antiviral Evaluations

The synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and its reactions with various nucleophiles for antiviral evaluations demonstrate the compound's potential in the development of antiviral medications. This research highlights the versatility of the compound's derivatives in combating viral infections, contributing to the ongoing search for effective antiviral drugs (Sayed & Ali, 2007).

Safety and Hazards

The compound has hazard statements H302-H318, indicating it is harmful if swallowed and causes serious eye damage . Precautionary statements include P280-P301+P312+P330-P305+P351+P338+P310, indicating protective gloves/eye protection/face protection should be worn, and specific first aid measures should be taken if swallowed or if it comes into contact with the eyes .

properties

IUPAC Name

3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZYGGLDZBVAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CCC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid

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